Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate
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Overview
Description
Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is an organic compound with a complex structure that includes cyano, amino, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate typically involves the reaction of ethyl cyanoacetate with substituted anilines under specific conditions. One common method involves the use of a solvent-free reaction where ethyl cyanoacetate is stirred with the substituted aniline at elevated temperatures . Another method involves the use of a solvent such as ethanol, where the reactants are refluxed to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The cyano and ester groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with other carbonyl-containing compounds to form heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as sodium hydroxide or potassium carbonate, which can facilitate nucleophilic substitution reactions. Acidic conditions can also be used to promote condensation reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, condensation reactions can lead to the formation of various heterocyclic compounds, which are of interest in medicinal chemistry .
Scientific Research Applications
Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate exerts its effects involves interactions with various molecular targets. The cyano and ester groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetanilides: These compounds share the cyano and aniline functional groups and have similar reactivity.
Ethyl Cyanoacetate Derivatives: These compounds have the cyano and ester groups and can undergo similar types of reactions.
Uniqueness
Ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is unique due to the presence of both cyano and ester groups in the same molecule, which allows for a wide range of chemical reactions and applications. Its structure also provides opportunities for the development of new materials and pharmaceuticals with specific properties.
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
ethyl 3-cyano-4-(4-cyanoanilino)-2-oxobut-3-enoate |
InChI |
InChI=1S/C14H11N3O3/c1-2-20-14(19)13(18)11(8-16)9-17-12-5-3-10(7-15)4-6-12/h3-6,9,17H,2H2,1H3 |
InChI Key |
GZTWLJNJNIXKIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C#N)C#N |
Origin of Product |
United States |
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